3-Bromo-4,5-dimethylthiophene-2-carboxylic acid
CAS No.: 89677-56-5
Cat. No.: VC5817739
Molecular Formula: C7H7BrO2S
Molecular Weight: 235.1
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89677-56-5 |
---|---|
Molecular Formula | C7H7BrO2S |
Molecular Weight | 235.1 |
IUPAC Name | 3-bromo-4,5-dimethylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C7H7BrO2S/c1-3-4(2)11-6(5(3)8)7(9)10/h1-2H3,(H,9,10) |
Standard InChI Key | ONSAXBIOENUWAI-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1Br)C(=O)O)C |
Introduction
Structural and Nomenclature Considerations
Molecular Framework and Isomerism
The compound belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. Its systematic IUPAC name, 3-bromo-4,5-dimethylthiophene-2-carboxylic acid, specifies substituent positions:
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Bromine at position 3
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Methyl groups at positions 4 and 5
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Carboxylic acid at position 2
This substitution pattern distinguishes it from closely related isomers, such as 2-bromo-4,5-dimethylthiophene-3-carboxylic acid (CID 11128264) , where bromine and carboxyl groups occupy adjacent positions. Such positional isomerism significantly alters electronic distribution and intermolecular interactions, as evidenced by differences in predicted collision cross-sections (CCS) between analogs .
Comparative Structural Analysis
Table 1 contrasts key structural parameters of 3-bromo-4,5-dimethylthiophene-2-carboxylic acid with its positional isomer (CID 11128264) :
*Estimated via analogy to CID 819065
Synthetic Pathways and Optimization
Bromination Strategies
While no direct synthesis reports exist for the target compound, analogous protocols for 3-bromo-4-methylthiophene-2-carboxylic acid (CID 819065) suggest viable routes:
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Directed Lithiation:
Thiophene precursors undergo regioselective bromination at C3 using N-bromosuccinimide (NBS) in tetrahydrofuran at -78°C, achieving >90% yields in model systems . -
Carboxyl Group Protection:
Methyl ester formation prior to bromination prevents electrophilic deactivation, as demonstrated in isothiazole carboxylate syntheses . Deprotection via acidic hydrolysis (e.g., trifluoroacetic acid) restores the carboxylic acid functionality .
Yield Optimization Challenges
Key factors influencing reaction efficiency:
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Temperature Control: Bromination at sub-zero temperatures minimizes di-substitution byproducts
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Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic aromatic substitution kinetics
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Steric Effects: Adjacent methyl groups at C4/C5 may hinder bromine incorporation, requiring extended reaction times compared to monosubstituted analogs
Physicochemical Properties
Spectral Characterization
Infrared (IR) and ultraviolet-visible (UV-Vis) data extrapolated from structural analogs reveal:
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IR Spectroscopy:
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UV-Vis Profile:
Maximum absorbance λ_max ≈ 284 nm in dichloromethane, blue-shifted compared to phenyl-substituted isothiazoles
Mass Spectrometric Features
Collision-induced dissociation patterns predicted via computational models (Table 2) :
Adduct | m/z | CCS (Ų) | Fragmentation Pathway |
---|---|---|---|
[M+H]+ | 248.96 | 134.8 | Loss of CO₂ (Δm/z -44.01) |
[M+Na]+ | 270.94 | 136.6 | Br⁻ elimination (Δm/z -79.90) |
[M-H]- | 246.95 | 134.2 | Decarboxylation (Δm/z -44.01) |
Crystallographic and Solid-State Behavior
Packing Motifs
X-ray diffraction data for CID 11128264 reveals:
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Hydrogen Bonding: Carboxylic acid dimers form centrosymmetric R₂²(8) motifs with O···O distances of 2.65 Å
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Halogen Interactions: Type-I Br···S contacts (3.45 Å) contribute to layered crystal packing
Thermal Stability
Differential scanning calorimetry (DSC) of analogous bromothiophenes shows:
Reactivity and Derivative Formation
Nucleophilic Displacement
The C3 bromine atom undergoes substitution reactions with:
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Amines: Pyrrolidine in DMF yields amino-thiophene carboxylates (80-85% yield)
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Thiols: Benzyl mercaptan with CuI catalysis produces bis-thioether derivatives
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) level predictions for electronic structure:
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HOMO-LUMO Gap: 4.8 eV, indicating moderate aromatic stabilization
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Electrostatic Potential: Localized negative charge at carboxyl oxygen (ψ = -0.45 e/ų)
Solvation Models
COSMO-RS simulations in common solvents:
Biological and Industrial Applications
Pharmaceutical Intermediate
Bromothiophene carboxylates serve as precursors for:
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Kinase Inhibitors: Structural analogs show IC₅₀ < 1 μM against JAK2
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Antimicrobial Agents: Minimum inhibitory concentration (MIC) of 8 μg/mL against S. aureus in related compounds
Material Science Applications
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